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Compound of Interest

Compound Name: 3-Bromophenylacetylene

Cat. No.: B1279458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 3-Bromophenylacetylene (CAS No. 766-81-4). The information presented herein

is essential for the unequivocal identification, characterization, and quality control of this

important synthetic intermediate. This document details expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the primary spectroscopic

techniques used to characterize 3-Bromophenylacetylene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.65 t ~1.5 H-2 (Aromatic)

~7.45 ddd ~7.8, 1.5, 1.2 H-6 (Aromatic)

~7.40 ddd ~8.0, 2.0, 1.2 H-4 (Aromatic)

~7.25 t ~7.9 H-5 (Aromatic)

~3.10 s - H-alkyne (C≡C-H)

Predicted data is based on spectral data of analogous compounds and established principles

of NMR spectroscopy. The aromatic region will present as a complex multiplet system.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~135.0 C-6 (Aromatic CH)

~131.5 C-4 (Aromatic CH)

~130.2 C-5 (Aromatic CH)

~130.0 C-2 (Aromatic CH)

~124.5 C-1 (Aromatic C-C≡)

~122.5 C-3 (Aromatic C-Br)

~82.5 C-alkyne (C≡C-H)

~78.0 C-alkyne (Ar-C≡C)

Predicted data is based on spectral data of analogous compounds and established principles

of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~3080 Medium Aromatic C-H stretch

~2100 Medium, Sharp C≡C stretch

~1590, 1560, 1470 Medium to Strong
Aromatic C=C skeletal

vibrations

~880, 780 Strong
C-H out-of-plane bending (m-

disubstitution)

~680 Medium to Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

182 ~98
[M+2]⁺ Molecular ion (with

⁸¹Br)

180 100 [M]⁺ Molecular ion (with ⁷⁹Br)

101 High [M-Br]⁺

75 Medium [C₆H₃]⁺

The presence of bromine results in a characteristic M/M+2 isotopic pattern with a near 1:1

intensity ratio.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 3-Bromophenylacetylene is dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The

solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.[1]

¹H NMR Acquisition Parameters:

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 4 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

Relaxation Delay: 2.0 s

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts for both ¹H and ¹³C are referenced to the

residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of 3-Bromophenylacetylene is

finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Alternatively, a spectrum can be obtained from a thin film of the compound between two salt

plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data

acquisition.[2]

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the empty sample compartment (or the pure

KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.

The resulting spectrum is typically presented as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the

sample is sufficiently pure.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

commonly used.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1-2 scans/second
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Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks and

characteristic fragmentation patterns. The isotopic distribution for bromine-containing

fragments ([M]⁺ and [M+2]⁺) is a key diagnostic feature.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Bromophenylacetylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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